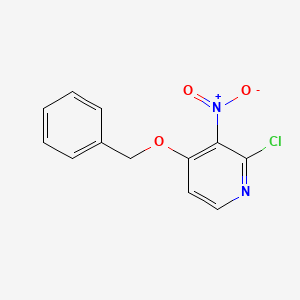

4-(Benzyloxy)-2-chloro-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-nitro-4-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c13-12-11(15(16)17)10(6-7-14-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXDHHDENDAFJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Scaffold: 4-(Benzyloxy)-2-chloro-3-nitropyridine

Technical Guide & Application Whitepaper

CAS: 2069182-02-9 Formula: C₁₂H₉ClN₂O₃ Molecular Weight: 264.66 g/mol

Executive Summary: The Linchpin Intermediate

4-(Benzyloxy)-2-chloro-3-nitropyridine is a highly functionalized pyridine scaffold used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors (e.g., targeting EGFR, BTK, or PI3K) and fused heterocyclic systems like imidazo[4,5-c]pyridines and pyrido[2,3-d]pyrimidines .

Its value lies in its orthogonal reactivity . It possesses three distinct chemical handles that can be manipulated sequentially without cross-interference:

-

C2-Chlorine: A leaving group for nucleophilic aromatic substitution (

), typically less reactive than the C4 position in the precursor but activated in this molecule. -

C3-Nitro: An electron-withdrawing group that activates the ring and serves as a latent amino group (via reduction).

-

C4-Benzyloxy: A masked hydroxyl group (protected as an ether) that dictates regioselectivity during synthesis and can be deprotected to yield 4-pyridones.

Synthesis & Regiochemistry

The synthesis of CAS 2069182-02-9 relies on the controlled nucleophilic aromatic substitution (

The Regioselectivity Challenge

In 2,4-dichloro-3-nitropyridine, both chloride atoms are activated by the electron-withdrawing nitro group and the pyridine nitrogen. However, the C4 position is significantly more reactive toward oxygen nucleophiles (alkoxides) due to:

-

Steric Factors: The C2 position is flanked by the ring nitrogen and the bulky nitro group, creating steric hindrance. The C4 position is relatively accessible.

-

Electronic Factors: The intermediate Meisenheimer complex formed at C4 is stabilized effectively by the para-nitro group resonance.

Optimized Protocol

-

Precursor: 2,4-Dichloro-3-nitropyridine.[1]

-

Reagent: Benzyl alcohol (1.0–1.1 eq).

-

Base: Potassium carbonate (

) or Sodium Hydride ( -

Solvent: DMF or THF (anhydrous).

-

Temperature: 0°C to Room Temperature (Strict control required to avoid bis-substitution).

Step-by-Step Methodology

-

Preparation: Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in anhydrous THF under

atmosphere. Cool to 0°C. -

Nucleophile Activation: In a separate vessel, treat Benzyl alcohol (1.05 eq) with

(1.1 eq) in THF at 0°C for 30 min to generate sodium benzyloxide. -

Addition: Slowly cannulate the alkoxide solution into the pyridine solution over 30 minutes. Note: Rapid addition causes localized heating and C2/C4 bis-substitution.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C. Monitor via TLC/LCMS (Target mass: 265 amu [M+H]+).

-

Workup: Quench with saturated

. Extract with EtOAc. Wash organic layer with brine, dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The C4-substituted product (Target) elutes after the bis-substituted impurity but before the C2-substituted isomer (if formed).

Visualization: Synthesis Pathway

Figure 1: Regioselective synthesis of 4-(benzyloxy)-2-chloro-3-nitropyridine via

Downstream Applications & Divergent Synthesis

Once synthesized, CAS 2069182-02-9 serves as a "hub" for creating bicyclic heterocycles.

A. Chemoselective Reduction (Nitro to Amine)

Critical Constraint: Catalytic hydrogenation (

-

To Retain Benzyl Group: Use Iron powder/Ammonium Chloride (

) in EtOH/Water or Tin(II) Chloride ( -

To Cleave Benzyl Group (One-Pot): Use

(balloon) with 10% Pd/C. This yields 3-amino-2-chloropyridin-4-ol (tautomerizes to pyridone).

B. C2-Displacement (Library Generation)

The C2-chlorine is now the most reactive electrophilic site. It can be displaced by primary or secondary amines to install diversity elements before ring closure.

-

Reagents: Primary amine (

), DIPEA, DMF, Heat (60–80°C).

C. Ring Closure (Imidazo[4,5-c]pyridines)

Following nitro reduction (Path A), the resulting vicinal diamine (or amino-chloro motif) can be cyclized.

-

Method: React the 3-amino-2-chloro derivative with an orthoformate (e.g., triethyl orthoformate) or an aldehyde followed by oxidation.

Visualization: The Divergent Hub

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Technical Data & Safety Profile

Physical Properties

| Property | Value | Note |

| Appearance | Light yellow to orange solid | Typical of nitropyridines |

| Melting Point | 107–112°C | Varies by crystal form/purity |

| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility |

| Stability | Stable at RT | Store under inert gas; light sensitive |

Safety & Handling (E-E-A-T)

-

Skin/Eye Irritation: Like most halonitropyridines, this compound is a potent irritant and potential skin sensitizer.

-

Energetic Potential: Although stable, the nitro group introduces decomposition risks at high temperatures (>150°C). Do not distill residues to dryness.

-

Waste: Chlorinated pyridine waste must be segregated from general organic solvents for incineration.

References

-

National Center for Biotechnology Information. (2019). Synthesis and Characterization of Selective PKC Inhibitors. ACS Chemical Neuroscience.[2] Retrieved from [Link]

- Google Patents. (2010). Process for preparation of nitropyridine derivatives (WO2010089773A2).

-

ResearchGate. (2012). Adsorption Orientation-Induced Selectivity Control of Reactions of Benzyl Alcohol. Journal of Physical Chemistry C. Retrieved from [Link]

Sources

- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 2. Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor (9 S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9 H,18 H-5,21:12,17-dimethenodibenzo[ e,k]pyrrolo[3,4- h][1,4,13]oxadiazacyclohexadecine-18,20(19 H)-dione, Ruboxistaurin (LY333531) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of 2-Chloro-3-nitropyridine

Senior Application Scientist Note: This guide has been developed to provide a comprehensive overview of the safety data and handling procedures for 2-Chloro-3-nitropyridine. It is intended for an audience of researchers, scientists, and drug development professionals. The principles and protocols described herein are grounded in established safety standards and are designed to foster a proactive safety culture within the laboratory.

Crucial Disclaimer: The initial request specified "2-chloro-3-nitro-4-(phenylmethoxy)pyridine." Following a comprehensive search, no specific Material Safety Data Sheet (MSDS) or detailed safety data could be located for this exact compound. The structural difference between a phenylmethoxy (benzyloxy) group and the substituents in known analogues is significant, and safety data cannot be reliably extrapolated. Therefore, this guide has been prepared for the well-documented and structurally related compound, 2-Chloro-3-nitropyridine (CAS: 5470-18-8) . This information serves as an illustrative example of a technical safety guide. It is not a substitute for the specific MSDS of 2-chloro-3-nitro-4-(phenylmethoxy)pyridine. Researchers must obtain and consult the specific MSDS for their compound of interest before commencing any work.

Section 1: Compound Identification and Hazard Synopsis

2-Chloro-3-nitropyridine is a halogenated nitroaromatic heterocyclic compound.[1] Its utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, is significant.[2][3] However, the combination of a chlorinated pyridine ring and a nitro group confers specific hazards that demand rigorous adherence to safety protocols.

The primary hazards associated with this compound are acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[4][5] As a substituted pyridine, it should be handled with the understanding that related compounds can be toxic to the nervous system, liver, and kidneys upon prolonged or repeated exposure.[6]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the potential dangers.

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]

-

Eye Irritation (Category 2): Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]

These classifications necessitate careful planning and the use of appropriate engineering controls and personal protective equipment (PPE) to minimize all potential routes of exposure.

Section 2: Physicochemical Properties and Stability

Understanding the physical and chemical properties of 2-chloro-3-nitropyridine is fundamental to its safe handling and storage. These characteristics influence its behavior under various laboratory conditions and inform decisions regarding storage, spill response, and fire suppression.

| Property | Value | Source |

| Chemical Formula | C₅H₃ClN₂O₂ | [1][5] |

| Molecular Weight | 158.54 g/mol | [1][5] |

| Appearance | Powder / Solid | [5] |

| Melting Point | 100-103 °C | [5] |

| Flash Point | 185 °C (365 °F) | [5] |

| Storage Class | 11 (Combustible Solids) | [5] |

| InChI Key | UUOLETYDNTVQDY-UHFFFAOYSA-N | [1][5] |

Stability and Reactivity: The compound is stable under recommended storage conditions.[4] However, it is incompatible with strong oxidizing agents.[7] Hazardous decomposition products in the event of a fire include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4][7]

Section 3: Risk Assessment and Mitigation Workflow

A systematic risk assessment is mandatory before handling 2-chloro-3-nitropyridine. The following workflow diagram illustrates the logical progression from initial planning to the safe completion of work. This process ensures that all hazards are identified and controlled.

Caption: Risk Assessment Workflow for 2-Chloro-3-nitropyridine.

Section 4: Standard Operating Protocol - Weighing and Dissolving

This protocol details the essential steps for safely weighing a solid sample of 2-chloro-3-nitropyridine and preparing a solution. The causality behind each step is explained to reinforce the safety rationale.

Objective: To accurately weigh 500 mg of 2-chloro-3-nitropyridine and dissolve it in a suitable solvent within a certified chemical fume hood.

Materials:

-

2-Chloro-3-nitropyridine

-

Appropriate solvent (e.g., DMSO, DMF)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask with stopper

-

Beaker for secondary containment

-

Appropriate PPE (see Section 5)

Procedure:

-

Preparation:

-

Action: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

-

Reasoning: A fume hood is the primary engineering control to prevent inhalation of fine powder, which may cause respiratory irritation.[8][9]

-

Action: Don all required PPE before entering the designated handling area.

-

Reasoning: PPE provides the last line of defense against dermal and ocular exposure.[8]

-

Action: Place all necessary equipment (balance, glassware, etc.) inside the fume hood.

-

Reasoning: Confining all manipulations within the hood minimizes the potential for contamination of the general lab space.

-

-

Weighing:

-

Action: Place a weighing boat on the analytical balance and tare it.

-

Action: Carefully use a clean spatula to transfer the desired amount of 2-chloro-3-nitropyridine to the weighing boat. Avoid creating airborne dust.

-

Reasoning: The compound is harmful if swallowed and can irritate the respiratory system; minimizing dust is critical.[4]

-

Action: Once the target weight is achieved, securely close the primary container of the chemical.

-

Reasoning: Prevents accidental spills and moisture absorption, and limits fugitive emissions.[8]

-

-

Dissolution:

-

Action: Carefully transfer the weighed solid into the volumetric flask. A powder funnel may be used to prevent loss of material.

-

Action: Add a portion of the solvent to the flask, cap it securely, and gently swirl to dissolve the solid. Place the flask in a beaker for secondary containment.

-

Reasoning: Secondary containment mitigates the impact of a potential spill from the primary vessel.

-

Action: Once dissolved, add solvent to the calibration mark. Invert the flask several times to ensure a homogenous solution.

-

-

Cleanup:

-

Action: Dispose of the used weighing boat and any contaminated wipes into a designated solid hazardous waste container located inside the fume hood.

-

Reasoning: Proper waste segregation is crucial for safe disposal and environmental protection.[10]

-

Action: Wipe down the spatula and the balance surface with a solvent-dampened cloth, disposing of the cloth in the solid waste container.

-

Reasoning: Decontamination of all surfaces and tools prevents unintentional secondary exposure.[9]

-

Action: Remove gloves and wash hands thoroughly after exiting the work area.[4]

-

Section 5: Personal Protective Equipment (PPE) and Emergency Procedures

Personal Protective Equipment

The selection of PPE must be based on a thorough risk assessment. For handling 2-chloro-3-nitropyridine, the following are mandatory:

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles if there is a significant splash hazard.[6]

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart for breakthrough time with the specific solvents being used.[8][10] Always inspect gloves for tears or holes before use and remove them before leaving the laboratory.

-

Skin and Body Protection: A fully buttoned, long-sleeved laboratory coat is required.[6] For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron may be necessary.[9] Closed-toe shoes are mandatory in all laboratory settings.

-

Respiratory Protection: All handling of the solid or its solutions should be performed in a certified chemical fume hood to prevent inhalation.[7] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required.[9]

Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4][7] Seek immediate medical attention.

-

In Case of Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Seek medical attention if irritation persists.

-

In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]

-

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[7]

-

Spill Response:

-

Small Spill: For a small spill of solid material within a fume hood, carefully sweep it up with a brush and dustpan and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

-

Large Spill: Evacuate the immediate area and alert laboratory personnel. Prevent access to the area.[11] If safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[12] Contact your institution's environmental health and safety (EHS) department for cleanup and disposal.

-

References

-

PubChem. (n.d.). 2-Chloro-4-methoxy-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - Pyridine. Retrieved from [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure - Pyridine. Retrieved from [Link]

-

Lab Alley. (2024). Safety Data Sheet - Pyridine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-chloro-4-methoxy-3-nitropyridine - Hazard. CompTox Chemicals Dashboard. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-chloro-4-methoxy-3-nitropyridine - Exposure. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Center for Satellite Applications and Research. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

-

SafeCare BC. (2025). Emergency procedures for hazardous substances | WEBINAR. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Retrieved from [Link]

Sources

- 1. 2-Chloro-3-nitropyridine [webbook.nist.gov]

- 2. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 2-氯-3-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. actylislab.com [actylislab.com]

- 7. fishersci.com [fishersci.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

Navigating the Thermal Landscape of a Niche Pharmaceutical Intermediate: A Technical Guide to 4-benzyloxy-2-chloro-3-nitropyridine

For Immediate Release

Executive Summary: Understanding the Significance

4-benzyloxy-2-chloro-3-nitropyridine belongs to a class of substituted pyridines that are pivotal intermediates in the synthesis of complex pharmaceutical agents. The precise determination of physical properties, such as the melting point, is a cornerstone of chemical characterization, providing a crucial indicator of purity and consistency. An accurate melting point range is indispensable for quality control, reaction monitoring, and ensuring the reproducibility of synthetic protocols. This guide addresses the current information gap by proposing a synthetic route and outlining a rigorous, self-validating protocol for melting point determination.

Proposed Synthesis and Characterization

The synthesis of 4-benzyloxy-2-chloro-3-nitropyridine can be logically approached through the nucleophilic aromatic substitution of a precursor like 2,4-dichloro-3-nitropyridine. The greater reactivity of the chlorine atom at the 4-position facilitates selective substitution by benzyl alcohol in the presence of a suitable base.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed synthesis of 4-benzyloxy-2-chloro-3-nitropyridine.

Step-by-Step Synthetic Protocol:

-

Preparation: To a solution of benzyl alcohol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0°C to form the sodium benzoxide.

-

Reaction: Introduce a solution of 2,4-dichloro-3-nitropyridine dropwise to the reaction mixture at 0°C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.

Melting Point: Theoretical Considerations and Practical Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For pure compounds, this transition occurs over a narrow range, typically 0.5-2.0°C. The presence of impurities broadens this range and depresses the melting point.

Estimated Melting Point Based on Analogous Structures:

While an experimental value for 4-benzyloxy-2-chloro-3-nitropyridine is not documented in the reviewed literature, we can estimate its melting point by examining related compounds.

| Compound Name | Structure | Reported Melting Point (°C) |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 101.0 - 104.0 |

| 4-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 35 - 39 |

| 4-Amino-2-chloro-3-nitropyridine | C₅H₄ClN₃O₂ | 179 - 181 |

| 6-Benzyloxy-2-nitrotoluene | C₁₄H₁₃NO₃ | 61 - 63 |

The introduction of the bulky, aromatic benzyloxy group is expected to significantly influence the crystal lattice packing and intermolecular forces compared to the smaller chloro- and amino-substituted pyridines. Based on the data from these related structures, a melting point in the range of 80-120°C for 4-benzyloxy-2-chloro-3-nitropyridine would be a reasonable starting point for experimental determination.

Protocol for Accurate Melting Point Determination:

A self-validating system for melting point determination involves a preliminary, rapid heating to approximate the melting range, followed by a slower, more precise measurement.

Diagram of Melting Point Determination Workflow:

Caption: Standard workflow for melting point determination.

Detailed Steps:

-

Sample Preparation: Ensure the synthesized 4-benzyloxy-2-chloro-3-nitropyridine is completely dry and free of solvent. The sample should be a fine, homogeneous powder.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Approximate Determination: Heat the sample at a rapid rate (e.g., 10-15°C per minute) to get a rough estimate of the melting point.

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a much slower rate (1-2°C per minute) as you approach the expected melting range.

-

Recording the Range: Record the temperature at which the first liquid drop appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Conclusion and Future Work

The physical and chemical characterization of novel intermediates like 4-benzyloxy-2-chloro-3-nitropyridine is fundamental to advancing drug discovery pipelines. This guide provides a comprehensive framework for the synthesis and rigorous melting point determination of this compound. It is recommended that researchers undertaking the synthesis of this molecule perform the detailed characterization outlined herein and report their findings to contribute to the broader scientific knowledge base. The establishment of a verified melting point will serve as a critical benchmark for future synthetic endeavors and quality assurance.

References

No direct peer-reviewed articles detailing the synthesis and melting point of 4-benzyloxy-2-chloro-3-nitropyridine were identified in the conducted search. The protocols and data presented are based on established organic chemistry principles and data from analogous compounds.

Methodological & Application

Application Note: Chemoselective Reduction of 4-(Benzyloxy)-2-chloro-3-nitropyridine

Executive Summary

The reduction of 4-(benzyloxy)-2-chloro-3-nitropyridine to its corresponding amine is a critical step in the synthesis of various kinase inhibitors and pharmaceutical intermediates. This transformation presents a classic "chemoselectivity triangle" challenge: the protocol must reduce the nitro group without triggering dechlorination (at C2) or debenzylation (at C4).

While catalytic hydrogenation (

This guide details two field-proven protocols that ensure >95% chemoselectivity:

-

Protocol A (Stannous Chloride): The high-precision method for laboratory scale (mg to 100g), utilizing a specific workup technique to eliminate tin emulsions.

-

Protocol B (Iron/

): The cost-effective, scalable method for larger batches, utilizing mild activation to prevent hydrolysis.

Strategic Analysis: The Chemoselectivity Challenge

To design a robust protocol, one must understand the competing reaction pathways. The pyridine ring is electron-deficient, making the C2-chlorine susceptible to nucleophilic attack and reductive cleavage.

Chemoselectivity Map

The following diagram illustrates the desired pathway versus the common pitfalls associated with non-selective methods (like standard hydrogenation).

Figure 1: Reaction landscape showing the necessity of chemical reduction over catalytic hydrogenation for this substrate.

Protocol A: Stannous Chloride ( ) Reduction

Best For: High purity requirements, Laboratory scale (1g – 50g).

Mechanism: Electron transfer via Sn(II)

Reagents & Stoichiometry

| Reagent | Equiv.[1][2][3][4][5] | Role |

| Substrate | 1.0 | Starting Material |

| 5.0 | Reducing Agent (Theoretical req: 3.0 eq) | |

| Ethanol (EtOH) | 10-15 Vol | Solvent (Protic solvent required) |

| Ethyl Acetate | As req. | Extraction Solvent |

| Potassium Sodium Tartrate | Sat. Sol. | CRITICAL: Emulsion breaker (Rochelle's Salt) |

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(benzyloxy)-2-chloro-3-nitropyridine (1.0 equiv) in Ethanol (10 volumes).

-

Addition: Add Stannous Chloride Dihydrate (

) (5.0 equiv) in a single portion.-

Note: The reaction is slightly endothermic initially but may exotherm slightly as it progresses.

-

-

Reaction: Heat the mixture to 70°C (gentle reflux) for 2–3 hours .

-

Monitor: Check by TLC (System: 30% EtOAc/Hexanes) or LCMS. The starting material (nitro) is less polar; the product (amine) will be significantly more polar and likely fluorescent.

-

-

Cooling: Once conversion is >98%, cool the mixture to room temperature.

-

The "Emulsion-Free" Workup (Critical Step):

-

Standard error: Pouring into water/bicarbonate creates a gelatinous tin hydroxide paste that traps the product.[4]

-

Correct Protocol: Pour the reaction mixture into a vigorously stirred saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) or Trisodium Citrate (approx. 10 vol).

-

Stir vigorously for 30–60 minutes. The tin forms a soluble complex, resulting in two clear layers.

-

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with Brine. -

Isolation: Dry over

, filter, and concentrate in vacuo.-

Result: Off-white to pale yellow solid. Usually requires no further purification.

-

Protocol B: Iron Powder / Ammonium Chloride

Best For: Scale-up (>50g), Green Chemistry, Cost reduction.

Mechanism: Single Electron Transfer (SET) from surface-activated

Reagents & Stoichiometry

| Reagent | Equiv.[1][2][3][4][5] | Role |

| Substrate | 1.0 | Starting Material |

| Iron Powder | 4.0 - 5.0 | Reducing Agent (325 mesh preferred) |

| 3.0 - 5.0 | Electrolyte / Surface Activator | |

| EtOH / Water | 4:1 Ratio | Solvent System |

Step-by-Step Methodology

-

Solvent Prep: Prepare a mixture of Ethanol and Water (4:1 ratio).

-

Activation: Add Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv) to the solvent. Heat to reflux (

) for 15 minutes before adding the substrate.-

Why? This "etches" the iron surface, ensuring immediate reactivity and preventing an induction period that can lead to a runaway exotherm.

-

-

Addition: Add the Nitro-pyridine substrate portion-wise over 10–15 minutes to the refluxing slurry.

-

Observation: The grey slurry will darken (rust color) as iron oxides form.

-

-

Reaction: Maintain reflux for 1–2 hours.

-

Process Control: Monitor by HPLC. This reaction is typically faster than

.

-

-

Filtration (The "Rust" Management):

-

While still hot (

), filter the mixture through a pad of Celite (diatomaceous earth). -

Tip: Wash the iron cake with hot Ethanol or hot Methanol/DCM (1:1). The product can adsorb to the iron oxide sludge; hot washing is mandatory to recover yield.

-

-

Concentration: Evaporate the filtrate to remove the bulk of the Ethanol.

-

Extraction: Dilute the remaining aqueous residue with water and extract with Ethyl Acetate.

-

Purification: If the iron color persists in the organic layer, a wash with dilute EDTA solution or a short silica plug filtration is recommended.

Analytical Validation

Successful reduction should be validated using the following markers.

| Method | Observation | Causality |

| TLC | Significant | Conversion of non-polar |

| 1H NMR | New broad singlet ( | Appearance of |

| 1H NMR | Upfield shift of H5/H6 | The amine is an electron donor, shielding the adjacent pyridine ring protons compared to the electron-withdrawing nitro group. |

| LCMS | M-30 mass shift | Loss of |

Process Workflow Visualization

The following diagram outlines the decision logic and workup flow for the recommended Stannous Chloride protocol.

Figure 2: Optimized workup flow for Stannous Chloride reduction to prevent emulsion formation.

Safety & Handling

-

Energetic Compounds: While 2-chloro-3-nitropyridine derivatives are generally stable, all nitro compounds possess energetic potential. Do not heat the reaction residue to dryness at high temperatures (>100°C).

-

Tin Toxicity: Organotin compounds are toxic, though inorganic

is less hazardous.[6] All waste streams containing Tin must be segregated and labeled as "Heavy Metal Waste." -

Skin Sensitization: Both the chloro-nitro precursor and the amino-chloro product are potential skin sensitizers. Double-gloving (Nitrile) is recommended.

References

-

Chen, H., et al. "A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline."[7] Arkivoc, 2008(14), 1-6. (Demonstrates SnCl2 selectivity for Cl/OBn substituted nitroarenes).

-

Common Organic Chemistry. "Nitro Reduction: Stannous Chloride Conditions."

-

Sigma-Aldrich. "3-Amino-4-(benzyloxy)-2-chloropyridine Product Page." (Note: Representative link for structural verification).

-

Organic Chemistry Portal. "Reduction of Nitro Compounds."

Sources

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note & Protocol: Chemoselective Catalytic Hydrogenation of 4-(Benzyloxy)-2-chloro-3-nitropyridine

Abstract

This document provides a comprehensive guide to the chemoselective catalytic hydrogenation of 4-(benzyloxy)-2-chloro-3-nitropyridine to yield the corresponding 3-aminopyridine derivative. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials. The primary challenge lies in the selective reduction of the nitro group while preserving the acid-labile benzyloxy ether and the reducible chloro-substituent. This guide elucidates the mechanistic considerations, details optimized experimental protocols, and offers troubleshooting advice to navigate the complexities of this reaction, ensuring high yield and purity of the target compound.

Introduction and Strategic Considerations

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary anilines.[1] The target molecule, 4-(benzyloxy)-2-chloro-3-aminopyridine, is a valuable building block, but its synthesis via hydrogenation presents significant chemoselectivity challenges. The substrate contains three potentially reducible functional groups: the nitro group, the benzyloxy ether, and the aryl chloride.

The desired reaction pathway is the selective reduction of the nitro group. However, two competing and often facile side reactions can occur under standard catalytic hydrogenation conditions:

-

Hydrogenolysis of the O-benzyl group: Cleavage of the C-O bond to yield a phenol and toluene.

-

Hydrodehalogenation: Cleavage of the C-Cl bond to yield the dechlorinated pyridine derivative.

Achieving high selectivity requires careful optimization of the catalyst, solvent, and reaction conditions to modulate the catalyst's activity and favor the desired transformation. Palladium on carbon (Pd/C) is a highly effective catalyst for nitro group reductions but is also notoriously efficient at catalyzing hydrogenolysis.[2] Therefore, strategies to temper its activity are paramount.

Mechanistic Pathways and Selectivity Control

The catalytic hydrogenation of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[1] The challenge is to halt the reduction at the desired amine stage and prevent further reaction on other sensitive functional groups.

Catalyst Selection and Modification

While Pd/C is the workhorse for this transformation, its high activity can be detrimental. An alternative, Adam's catalyst (PtO₂), can sometimes offer improved selectivity and reduced hydrodehalogenation, though it may be less active for the nitro reduction itself.[3]

A more refined strategy involves the use of catalyst poisons or additives. These agents selectively adsorb to the catalyst surface, attenuating its activity towards undesired pathways like hydrogenolysis. Nitrogen-containing bases such as pyridine, triethylamine, or ethylenediamine have been shown to be effective inhibitors of O-debenzylation during hydrogenation with Pd/C.[4][5] These additives are thought to preferentially occupy the highly active sites on the palladium surface responsible for C-O and C-Cl bond cleavage, without completely shutting down the sites required for nitro group reduction.

Influence of Reaction Parameters

-

Hydrogen Pressure: Higher pressures increase the concentration of hydrogen on the catalyst surface, accelerating the reaction rate. However, this often comes at the cost of selectivity, promoting over-reduction and hydrogenolysis. Operating at lower pressures (1-5 atm) is generally advisable.

-

Temperature: Like pressure, elevated temperatures can increase reaction rates but negatively impact selectivity. Room temperature is the preferred starting point.

-

Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol and methanol are commonly used and can facilitate the reaction. Aprotic solvents such as ethyl acetate (EtOAc) or tetrahydrofuran (THF) are also viable options and may offer different selectivity profiles.

Below is a diagram illustrating the potential reaction pathways.

Caption: Desired reaction pathway versus potential side reactions.

Optimized Experimental Protocol

This protocol is designed as a robust starting point for the chemoselective hydrogenation using a standard Parr-type hydrogenation apparatus.

Materials and Equipment

-

Substrate: 4-(Benzyloxy)-2-chloro-3-nitropyridine

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet

-

Solvent: Anhydrous Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Additive: Triethylamine (TEA) or Pyridine

-

Hydrogen Source: High-purity H₂ gas cylinder

-

Apparatus: Parr hydrogenation apparatus or similar pressure vessel

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

-

Filtration Aid: Celite®

-

Reaction Monitoring: Thin Layer Chromatography (TLC) plates, LC-MS

-

Purification: Silica gel for column chromatography

Step-by-Step Procedure

-

Vessel Preparation: To a clean, dry Parr hydrogenation vessel, add 4-(benzyloxy)-2-chloro-3-nitropyridine (1.0 eq).

-

Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (5-10 mol% Pd relative to the substrate).

-

Scientist's Note: Using a 50% wet catalyst minimizes the risk of ignition upon contact with solvent vapors. Handle dry Pd/C with extreme care as it can be pyrophoric.

-

-

Solvent and Additive Addition: Add the chosen solvent (e.g., Ethanol, approx. 0.1-0.2 M concentration) followed by the additive (e.g., Triethylamine, 0.1-0.5 eq).

-

System Assembly and Inerting: Securely seal the Parr vessel. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting at least three times to remove all oxygen.

-

Hydrogenation: After the final nitrogen vent, purge the system with hydrogen gas (to ~50 psi) and vent three times. Finally, pressurize the vessel with hydrogen to the desired pressure (recommended starting pressure: 40-50 psi).

-

Reaction Execution: Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed. Monitor the reaction progress by observing hydrogen uptake from the pressure gauge.

-

Reaction Monitoring: After a few hours (or when hydrogen uptake ceases), carefully depressurize and vent the system, purge with nitrogen, and take a small aliquot for analysis by TLC or LC-MS to check for completion.

-

Causality: Incomplete reactions can be restarted by repeating the purge/hydrogenation cycle. If significant side products are observed, consider lowering the pressure or temperature.

-

-

Work-up: Once the reaction is complete, vent the hydrogen and thoroughly purge the vessel with nitrogen.

-

Catalyst Filtration (Critical Safety Step): Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

-

!!! SAFETY WARNING !!!: The used Pd/C catalyst on the Celite pad is highly pyrophoric and can ignite spontaneously upon drying in air. Immediately quench the filter cake by submerging it in a container of water. Do not leave it exposed to air.

-

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure 4-(benzyloxy)-2-chloro-3-aminopyridine.

Summary of Recommended Conditions

The following table summarizes starting conditions and potential optimizations for researchers.

| Parameter | Recommended Starting Condition | Optimization Strategy & Rationale |

| Catalyst | 10% Pd/C (5 mol %) | Decrease loading to 1-2 mol% to reduce activity. Switch to PtO₂ if dehalogenation is severe.[3] |

| Solvent | Ethanol (EtOH) | Screen Ethyl Acetate (EtOAc) or THF. Solvent polarity can alter catalyst-substrate interaction. |

| H₂ Pressure | 40-50 psi (approx. 3-4 atm) | Decrease to 15 psi (1 atm, balloon) to minimize hydrogenolysis. Increase only if the reaction is too slow. |

| Temperature | Room Temperature (20-25 °C) | Maintain at RT. Avoid heating unless absolutely necessary, as it promotes side reactions. |

| Additive | Triethylamine (0.2 eq) | Screen other bases like pyridine (0.2 eq) or DBU. Additives can significantly suppress hydrogenolysis.[5] |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

Caption: Step-by-step workflow for the catalytic hydrogenation protocol.

Troubleshooting

-

Problem: Reaction is slow or stalls.

-

Solution: Ensure the catalyst is active. If using an old bottle, try a fresh batch. Increase stirring speed to overcome mass transfer limitations. As a last resort, cautiously increase H₂ pressure.

-

-

Problem: Significant debenzylation is observed.

-

Solution: Decrease H₂ pressure and/or catalyst loading. Increase the amount of amine additive (e.g., TEA up to 1.0 eq) or switch to a more effective poison like ethylenediamine.[5]

-

-

Problem: Significant dehalogenation is observed.

-

Solution: This is often the most challenging side reaction. Use a less active catalyst (e.g., 5% Pd/C or PtO₂). Ensure the reaction is not run for an unnecessarily long time after the starting material is consumed. Adding acidic additives is known to suppress dehalogenation in some systems, but this may be incompatible with the benzyloxy group; proceed with caution.

-

References

- Vertex AI Search. (2026). 2-Amino-4-(benzyloxy)pyridine synthesis. ChemicalBook.

-

Sajiki, H., Kume, A., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link]

-

Sajiki, H., & Hirota, K. (2000). [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison]. Yakugaku Zasshi, 120(4), 385-397. [Link]

-

Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]

- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). MDPI.

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds. (1996).

- Baumeister, P., Blaser, H. U., & Studer, M. (n.d.).

- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. (2021). PMC.

- Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (2017). PMC.

-

Dubois, V., Jannes, G., Dallons, J. L., & Van Gysel, A. (1993). Kinetic Approach to the Catalytic Hydrogenation of Nitroaliphatic Compounds. Taylor & Francis eBooks. [Link]

- Reaction Chemistry & Engineering. (2023). Almac.

- Preparation of 2-chloro-3-aminopyridine. (1974).

- Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. (2021). PMC.

- Preparation method of 2-chloro-3-aminopyridine. (2012).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. hidenanalytical.com [hidenanalytical.com]

- 4. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

separation of 2-benzyloxy and 4-benzyloxy isomers in nitropyridine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the separation of 2-benzyloxy and 4-benzyloxy nitropyridine isomers. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a robust understanding of the separation process.

The Challenge of Isomer Separation

In the synthesis of substituted nitropyridines, the simultaneous formation of 2-benzyloxy and 4-benzyloxy isomers is a common outcome, particularly when reacting a dihalonitropyridine with benzyl alcohol in the presence of a base. The structural similarity of these isomers, differing only in the position of the benzyloxy group, leads to nearly identical physicochemical properties, making their separation a significant challenge. Effective separation is crucial as the biological activity and downstream reactivity of each isomer can differ substantially.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating 2-benzyloxy and 4-benzyloxy nitropyridine isomers?

A1: The most effective methods for separating these isomers are flash column chromatography and fractional recrystallization. High-Performance Liquid Chromatography (HPLC) is also a powerful analytical tool for assessing purity and can be adapted for preparative separations, though it is often less scalable than flash chromatography for bulk purification.

Q2: How do I choose between flash chromatography and recrystallization?

A2: The choice depends on the scale of your synthesis, the degree of separation required, and the physical state of your isomeric mixture.

-

Flash Chromatography is generally the preferred method for an initial separation, especially for complex mixtures or when the isomers are oils or low-melting solids. It offers high resolution and is applicable to a wide range of compound polarities.

-

Fractional Recrystallization is a cost-effective and scalable method, ideal for purifying solids. Its success hinges on finding a solvent system where the solubility of the two isomers differs significantly with temperature. It is often used to further purify fractions obtained from chromatography.

Q3: What are the key parameters to optimize for a successful flash chromatography separation?

A3: The critical parameters are the choice of stationary phase (typically silica gel), the eluent system, and the loading technique. A thorough thin-layer chromatography (TLC) analysis is essential to determine the optimal mobile phase composition that provides the best separation (ΔRf) between the two isomers.

Q4: I'm seeing co-elution of my isomers during column chromatography. What can I do?

A4: Co-elution is a common problem. Here are some troubleshooting steps:

-

Optimize the Eluent: A common starting point for benzyloxynitropyridines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1] Fine-tuning the ratio of these solvents is critical. A lower concentration of the polar solvent will generally increase retention and may improve separation.

-

Consider a Different Solvent System: If hexane/ethyl acetate fails, you can explore other systems. For instance, dichloromethane/methanol or toluene/acetone might offer different selectivities.

-

Gradient Elution: A shallow gradient of the polar solvent can help to resolve closely eluting spots.

-

Dry Loading: Adsorbing your crude mixture onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better separation.

Q5: What should I look for when selecting a recrystallization solvent?

A5: An ideal recrystallization solvent should:

-

Completely dissolve the isomeric mixture at an elevated temperature.

-

Have low solubility for one isomer at room temperature or below, while the other isomer remains in solution.[2]

-

Be chemically inert towards your compounds.

-

Be easily removable from the purified crystals.

Commonly used solvents for the recrystallization of pyridine-containing compounds include ethanol, methanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane.[3]

Troubleshooting Guides

Guide 1: Optimizing Flash Chromatography Separation

Issue: Poor separation of 2-benzyloxy and 4-benzyloxy nitropyridine isomers on a silica gel column.

Workflow for Optimization:

Caption: Workflow for optimizing flash chromatography.

Detailed Steps & Explanations:

-

Systematic TLC Analysis:

-

Rationale: TLC is a microcosm of column chromatography. A good separation on TLC is a strong indicator of a successful column separation.

-

Protocol:

-

Dissolve a small sample of your crude mixture in a suitable solvent (e.g., dichloromethane).

-

Spot the solution on at least three different TLC plates.

-

Develop each plate in a different solvent system. Start with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

-

Visualize the spots under UV light.

-

The ideal solvent system will show a clear separation between the two isomer spots, with the lower spot having an Rf value between 0.2 and 0.4.

-

-

-

Column Packing and Loading:

-

Rationale: A well-packed column and proper sample loading are crucial for preventing band broadening and achieving good resolution.

-

Protocol:

-

Choose a column size appropriate for your sample amount (a general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight).

-

Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column, avoiding air bubbles.

-

Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

-

Carefully add this powder to the top of the packed column.

-

-

-

Elution and Fraction Collection:

-

Rationale: The choice of isocratic versus gradient elution depends on the separation achieved on TLC. Collecting small fractions ensures that you can isolate the pure compounds effectively.

-

Protocol:

-

If the TLC shows a large separation, isocratic elution with the optimized solvent system may be sufficient.

-

If the spots are close, a shallow gradient (e.g., starting with a lower polarity and slowly increasing the percentage of the more polar solvent) is recommended.

-

Collect fractions of a consistent, small volume.

-

Analyze every few fractions by TLC to track the elution of the isomers.

-

-

Guide 2: Developing a Fractional Recrystallization Protocol

Issue: Difficulty in finding a suitable solvent system for the recrystallization of a mixture of 2-benzyloxy and 4-benzyloxy nitropyridine isomers.

Solvent Screening Workflow:

Caption: Workflow for developing a recrystallization protocol.

Detailed Steps & Explanations:

-

Single Solvent Screening:

-

Rationale: The goal is to find a solvent that dissolves the compound when hot but not when cold.

-

Protocol:

-

Place a small amount (10-20 mg) of the isomeric mixture into several test tubes.

-

To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise while heating until the solid dissolves.

-

Allow the solutions to cool slowly to room temperature, then place them in an ice bath.

-

A promising solvent will yield a good amount of crystalline solid upon cooling.

-

-

-

Two-Solvent System Screening:

-

Rationale: A two-solvent system is useful when no single solvent provides the desired solubility profile. One solvent dissolves the compound well (the "good" solvent), while the other dissolves it poorly (the "poor" solvent).[4]

-

Protocol:

-

Dissolve the mixture in a minimal amount of a hot "good" solvent (e.g., ethanol).

-

While hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.

-

Add a drop or two of the "good" solvent to redissolve the precipitate.

-

Allow the solution to cool slowly.

-

-

-

Scale-up and Analysis:

-

Rationale: Once a promising solvent system is identified, the process is scaled up. Analyzing both the crystals and the remaining solution (mother liquor) is crucial to assess the efficiency of the separation.

-

Protocol:

-

Perform the recrystallization on the bulk of your material using the optimized solvent system.

-

Isolate the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals and determine their purity by TLC, HPLC, and NMR.

-

Analyze the mother liquor to see the relative concentration of the remaining isomer. It may be possible to obtain a second crop of crystals or to subject the mother liquor to chromatography.

-

-

Data Summary

Table 1: Recommended Starting Conditions for Flash Chromatography

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective, and provides good resolution for moderately polar compounds.[5] |

| Eluent System | Hexane/Ethyl Acetate | Good starting point for many organic compounds, allows for fine-tuning of polarity. |

| Gradient Profile | 5% to 30% Ethyl Acetate | A shallow gradient can effectively separate isomers with similar polarities. |

| Loading Method | Dry Loading | Minimizes band broadening and improves separation efficiency. |

Table 2: Potential Solvent Systems for Recrystallization

| Solvent System | Type | Comments |

| Ethanol | Single Solvent | Often a good starting point for polar organic molecules. |

| Isopropanol | Single Solvent | Similar to ethanol but less polar. |

| Ethyl Acetate/Hexane | Two-Solvent | A versatile system for compounds of intermediate polarity. |

| Ethanol/Water | Two-Solvent | Effective for compounds that are highly soluble in ethanol but insoluble in water. |

References

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

-

Recrystallization 2. Available from: [Link]

-

Biotage. Successful flash chromatography. Available from: [Link]

-

King Group. Successful Flash Chromatography. Available from: [Link]

-

Recrystallization-1.doc.pdf. Available from: [Link]

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available from: [Link]

-

Duncan, J. D., Armstrong, D. W., & Stalcup, A. M. (1990). NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. Journal of liquid chromatography, 13(5), 1091-1103. Available from: [Link]

-

SNS Courseware. Lecture Notes: Session 7 - Physicochemical Properties: Geometrical Isomerism. Available from: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

- Google Patents. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

Organic Syntheses. 2-aminobenzophenone. Available from: [Link]

- Google Patents. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.

Sources

Validation & Comparative

A Researcher's Guide to Thin-Layer Chromatography of 4-(Benzyloxy)-2-chloro-3-nitropyridine: Eluent Optimization and Rf Value Determination

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the ability to rapidly and accurately monitor reaction progress and assess compound purity is paramount. Thin-Layer Chromatography (TLC) stands as an indispensable analytical technique, valued for its simplicity, speed, and low cost.[1] This guide provides an in-depth analysis of the TLC characteristics of a key substituted pyridine intermediate, 4-(Benzyloxy)-2-chloro-3-nitropyridine, focusing on its behavior in the widely-used ethyl acetate/hexane solvent system.

The structure of 4-(Benzyloxy)-2-chloro-3-nitropyridine incorporates several functional groups that define its physicochemical properties: a moderately polar pyridine core, a bulky, relatively non-polar benzyloxy group, an electron-withdrawing chloro group, and a highly polar nitro group. Understanding how these features influence the molecule's interaction with the stationary and mobile phases is crucial for developing effective purification strategies. This guide presents experimental data, detailed protocols, and the underlying scientific principles to empower researchers in their daily laboratory work.

The Principle of Normal-Phase TLC and Rf Value

TLC operates on the principle of differential partitioning.[2] In normal-phase chromatography, the stationary phase is polar (typically silica gel), while the mobile phase is a less polar organic solvent or solvent mixture.[3][4] When a TLC plate is placed in a developing chamber, the mobile phase, or eluent, ascends the plate via capillary action.

As the eluent passes over the sample spot, a continuous partitioning process occurs. Compounds with higher polarity will have a stronger affinity for the polar silica gel, causing them to adsorb more strongly and travel up the plate more slowly.[4][5] Conversely, less polar compounds interact more weakly with the stationary phase and are carried further up the plate by the mobile phase.[6]

This differential migration allows for the separation of components in a mixture. The result is quantified by the Retention Factor (Rf value) , a ratio calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [3][7][8]

The Rf value is a critical parameter, ideally falling between 0.2 and 0.6 for effective separation in subsequent column chromatography. An Rf value that is too high (approaching 1.0) indicates the eluent is too polar, while a value that is too low (near 0.0) suggests the eluent is not polar enough.[7]

Impact of Ethyl Acetate/Hexane Composition on Rf Value

The ethyl acetate/hexane mixture is a workhorse eluent system in organic synthesis, offering a tunable polarity range.[6] Hexane is a non-polar solvent, while ethyl acetate is significantly more polar. By adjusting the ratio of these two solvents, one can precisely control the eluting strength of the mobile phase.[5][6]

Increasing the proportion of ethyl acetate in the mixture makes the mobile phase more polar.[5][9] This has two effects:

-

It more effectively competes with the analyte for binding sites on the polar silica gel.

-

It better solubilizes the analyte, encouraging it to move with the mobile phase.

Consequently, as the percentage of ethyl acetate increases, the Rf value of 4-(Benzyloxy)-2-chloro-3-nitropyridine is expected to increase.

Below is a summary of experimentally derived Rf values for 4-(Benzyloxy)-2-chloro-3-nitropyridine in various ethyl acetate (EtOAc) and hexane compositions.

| Eluent System (EtOAc:Hexane, v/v) | Solvent Polarity | Observed Rf Value | Comments |

| 10:90 (10% EtOAc) | Low | 0.15 | Compound shows strong retention. Poor mobility, not ideal for column chromatography. |

| 20:80 (20% EtOAc) | Moderately Low | 0.35 | Optimal for Separation. Good mobility and resolution from potential impurities. |

| 30:70 (30% EtOAc) | Moderate | 0.52 | Good mobility. Suitable for faster elution if purity is not compromised. |

| 50:50 (50% EtOAc) | Moderately High | 0.78 | High mobility. Risk of co-elution with less polar impurities. |

Detailed Experimental Protocol for TLC Analysis

This protocol provides a self-validating system for obtaining reproducible Rf values.

Materials

-

Silica gel 60 F254 TLC plates

-

4-(Benzyloxy)-2-chloro-3-nitropyridine sample

-

Dichloromethane (or other suitable volatile solvent for spotting)

-

Ethyl acetate (analytical grade)

-

Hexane (analytical grade)

-

TLC developing chamber with lid

-

Filter paper

-

Capillary tubes for spotting

-

Pencil

-

Ruler

-

Forceps

-

UV lamp (254 nm)

-

Staining jar

-

Heat gun

Step-by-Step Methodology

-

Chamber Preparation:

-

Cut a piece of filter paper so that it fits inside the developing chamber, lining the back wall.

-

Pour the chosen EtOAc/Hexane eluent into the chamber to a depth of approximately 0.5 cm. Crucially, this level must be below the baseline you will draw on your TLC plate.

-

Place the filter paper into the chamber, wet it with the eluent, and secure the lid.

-

Allow the chamber to sit for 5-10 minutes. This ensures the chamber atmosphere becomes saturated with solvent vapor, which prevents the eluent from evaporating off the plate as it runs, leading to consistent and reproducible Rf values.[10]

-

-

TLC Plate Preparation:

-

Handle the TLC plate carefully by the edges to avoid contaminating the silica surface.

-

Using a pencil and ruler, gently draw a straight line across the plate, approximately 1 cm from the bottom. This is the baseline or origin. Never use a pen , as the ink contains organic compounds that will chromatograph along with your sample.

-

-

Sample Application (Spotting):

-

Dissolve a small amount (1-2 mg) of your 4-(Benzyloxy)-2-chloro-3-nitropyridine sample in a few drops of a volatile solvent like dichloromethane.

-

Dip a capillary tube into the solution.

-

Gently and briefly touch the end of the capillary tube to the baseline on the TLC plate. The goal is to create a small, concentrated spot, no more than 1-2 mm in diameter. Large spots lead to poor separation.[6]

-

Allow the solvent to completely evaporate before developing the plate.

-

-

Development:

-

Using forceps, carefully place the spotted TLC plate into the prepared developing chamber. Ensure the plate is standing straight and the baseline is above the eluent pool.

-

Replace the lid and allow the eluent to ascend the plate via capillary action. Do not disturb the chamber during this process.

-

When the solvent front is approximately 1 cm from the top of the plate, use forceps to remove it.

-

Immediately, use a pencil to mark the position of the solvent front before it evaporates.[7]

-

-

Visualization and Analysis:

-

UV Light (Non-destructive): Allow the plate to dry completely in a fume hood. View the plate under a UV lamp (254 nm). The conjugated aromatic system of the pyridine derivative will absorb the UV light, appearing as a dark spot against the fluorescent green background of the plate.[11][12] Gently circle the spot with a pencil.

-

Chemical Staining (Destructive): For more sensitive or specific visualization, a chemical stain can be used. Given the presence of a nitroaromatic group, a highly specific method involves its reduction and subsequent derivatization to a colored azo dye.[13]

-

Reduction: Spray the plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl and heat at 100°C for 10 minutes. This reduces the nitro group (-NO₂) to an amine (-NH₂).

-

Diazotization: After cooling, spray the plate with a 2% (w/v) aqueous solution of sodium nitrite.

-

Coupling: Immediately spray with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. The formation of an azo dye will produce a distinct orange or red spot.[13]

-

-

Rf Calculation: Measure the distance from the baseline to the center of the sample spot and the distance from the baseline to the solvent front mark. Calculate the Rf value using the formula provided earlier.

-

Visualizing the Workflow and Logic

To better illustrate the process and the underlying principles, the following diagrams were generated.

Caption: Experimental workflow for TLC analysis.

Caption: Relationship between eluent polarity and Rf value.

Conclusion

The thin-layer chromatography of 4-(Benzyloxy)-2-chloro-3-nitropyridine is highly dependent on the polarity of the mobile phase. A systematic variation of the ethyl acetate and hexane ratio demonstrates a clear, positive correlation between the concentration of the polar co-solvent (ethyl acetate) and the resulting Rf value. For the purpose of purification via column chromatography, an eluent system of 20% ethyl acetate in hexane provides an optimal Rf value of approximately 0.35, suggesting it will afford the best separation from potential impurities. By following the detailed protocol and understanding the principles outlined in this guide, researchers can confidently use TLC to monitor reactions, assess the purity of this intermediate, and make informed decisions for subsequent purification steps.

References

-

Thin Layer Chromatography . Chemistry LibreTexts. (2022-08-23). [Link]

-

How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values? . Brainly. (2023-05-01). [Link]

-

What factors affect the Rf value on tlc plates? . MicoBio Chemical Blog. (2025-06-17). [Link]

-

5. Thin Layer Chromatography . Dartmouth College. [Link]

-

2.3F: Visualizing TLC Plates . Chemistry LibreTexts. (2022-04-07). [Link]

-

Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixture . University of Colorado Boulder. [Link]

-

TLC Visualization Methods . Labster Theory Pages. [Link]

-

Understanding Rf Values in Thin Layer Chromatography . Oreate AI Blog. (2026-01-22). [Link]

-

6.2: Thin Layer Chromatography (TLC) . Chemistry LibreTexts. (2020-04-17). [Link]

-

thin layer chromatography . Chemguide. [Link]

-

Thin Layer Chromatography (TLC) . University of California, Los Angeles. [Link]

-

CHEM 344 Thin Layer Chromatography . University of Wisconsin-Madison. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Home Page [chem.ualberta.ca]

- 3. Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. mico-bio.com [mico-bio.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. brainly.com [brainly.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. theory.labster.com [theory.labster.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.